molecular formula C17H14Cl2N2O B1396759 6-Ethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride CAS No. 1332530-22-9

6-Ethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride

Cat. No.: B1396759
CAS No.: 1332530-22-9
M. Wt: 333.2 g/mol
InChI Key: SCFPSMKGHWWNRB-UHFFFAOYSA-N
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Description

6-Ethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride (CAS 1332530-22-9) is a sophisticated quinoline-based building block with a molecular weight of 333.21 g/mol and a molecular formula of C17H14Cl2N2O . This compound features a planar quinoline core fused to a pyridine ring, creating an extended aromatic system that is highly influential in medicinal chemistry, particularly in the development of anticancer agents . The electron-withdrawing carbonyl chloride group at the 4-position and the basic pyridin-4-yl substituent at the 2-position create a multi-functional scaffold . Its molecular architecture allows it to participate in intramolecular charge transfer, and the nitrogen atoms serve as potential sites for metal coordination or hydrogen bonding, making it valuable for supramolecular assembly and complex formation . As a key synthetic intermediate, its high reactivity, particularly the acyl chloride moiety, makes it ideal for forming amide bonds to create more complex molecules for biological evaluation . Researchers utilize this compound in constructing potential inhibitors targeting enzymes like topoisomerases, which are critical in DNA replication and are established targets for quinoline-based anticancer drugs . The hydrochloride salt form enhances the compound's stability and crystallinity . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

6-ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O.ClH/c1-2-11-3-4-15-13(9-11)14(17(18)21)10-16(20-15)12-5-7-19-8-6-12;/h3-10H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFPSMKGHWWNRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=NC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Ethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

C17H14ClN2OC_{17}H_{14}ClN_{2}O

This structure features a quinoline core with a pyridine substituent, which is crucial for its biological interactions.

Anticancer Properties

Recent studies have highlighted the potential of 6-Ethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride in cancer therapy. Its antiproliferative effects have been demonstrated against various cancer cell lines, including:

Cell LineIC50 (µM)
HeLa (cervical)0.16
HCT116 (colon)0.065
A375 (melanoma)1.7

The compound exhibits selective inhibition of certain kinases involved in cancer progression, showing significant activity against Aurora-A and Aurora-B kinases, which are critical for cell division and proliferation .

The mechanism by which 6-Ethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride exerts its biological effects appears to involve:

  • Kinase Inhibition : The compound binds to the ATP-binding site of kinases such as Aurora-A, leading to decreased phosphorylation of target proteins essential for cell cycle progression.
  • Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins .

Study 1: In Vitro Efficacy

A study investigated the efficacy of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with notable selectivity for tumor cells over normal cells. The mechanism was attributed to its ability to disrupt mitotic processes by inhibiting Aurora kinases .

Study 2: Animal Models

In vivo studies using xenograft models demonstrated that treatment with 6-Ethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride resulted in significant tumor regression compared to control groups. The compound was administered orally, showcasing favorable pharmacokinetics and low toxicity profiles .

Comparative Analysis

When compared to similar compounds within the quinoline family, this specific derivative exhibits enhanced selectivity and potency against targeted kinases. For instance:

Compound NameIC50 (µM)Target Kinase
6-Ethyl-2-(pyridin-4-yl)quinoline0.16Aurora-A
6-Bromo-2-(pyridin-4-yl)quinoline0.25Aurora-B
2-Pyridin-4-ylquinoline0.55CDK2

This data suggests that modifications in the molecular structure can significantly influence biological activity and selectivity .

Scientific Research Applications

Chemistry

In the field of chemistry, 6-Ethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including oxidation, reduction, and substitution reactions.

Reaction Type Common Reagents Major Products
OxidationKMnO₄, CrO₂Cl₂Quinone derivatives
ReductionLiAlH₄, H₂Reduced quinoline derivatives
SubstitutionAmines, AlcoholsSubstituted quinoline derivatives

Biological Research

The compound is also studied for its potential biological activities. Research indicates that it may exhibit antimicrobial, antiviral, and anticancer properties.

Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. It demonstrated significant cytotoxicity with an IC50 value comparable to standard chemotherapeutics, indicating its potential as an anticancer agent.

Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of quinoline derivatives similar to this compound against Gram-positive and Gram-negative bacteria. The results showed notable inhibition zones, suggesting its potential as a lead compound for antibiotic development.

Medicinal Applications

In medicine, 6-Ethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is being explored for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting various diseases due to its unique pharmacological properties.

Pharmacological Properties

The mechanism of action involves interaction with specific molecular targets within biological systems. This interaction can modulate various biological processes, making it a candidate for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinoline-4-carbonyl Chloride Family

The target compound belongs to a broader class of quinoline-4-carbonyl chlorides. Key analogues include:

Table 1: Comparison of Quinoline-4-carbonyl Chlorides
Compound Name Substituents Key Properties Reference
Target Compound 6-Ethyl, 2-(pyridin-4-yl) Hydrochloride salt; reactive acyl chloride; discontinued
6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride 6-Ethyl, 2-(5-methylfuryl) Acyl chloride; furyl group introduces electron-donating effects; discontinued
2-(4-Dimethylaminostyryl)-6-substituted derivatives (5a,b) 2-(4-Dimethylaminostyryl), variable R Styryl group enhances conjugation; synthesized via thionyl chloride reflux

Key Observations :

  • This difference may influence reactivity toward nucleophiles (e.g., amines, alcohols).
  • Synthesis: The general synthesis of quinoline-4-carbonyl chlorides involves refluxing the corresponding carboxylic acid with thionyl chloride (SOCl₂) . The ethyl and pyridinyl substituents in the target compound likely necessitate optimized reaction conditions for purity and yield.

Derivatives with Piperazine and Benzamide Linkages

describes quinoline-4-carbonyl derivatives linked to piperazine and benzamide groups, such as D6–D12 . These compounds share the quinoline-4-carbonyl core but diverge in substituents and downstream functional groups:

Table 2: Comparison with Piperazine-Linked Derivatives
Compound (from ) Substituents at Quinoline-2-position Key Data
D6 4-Methoxyphenyl $^1$H NMR (DMSO-d6): δ 8.95 (s, 1H, quinoline-H); Melting point: 218°C
D7 4-Trifluoromethylphenyl $^1$H NMR (DMSO-d6): δ 9.02 (s, 1H, quinoline-H); Melting point: 225°C
D8 3-Chlorophenyl $^1$H NMR (DMSO-d6): δ 8.98 (s, 1H, quinoline-H); Melting point: 210°C

Key Observations :

  • NMR Shifts: The quinoline-H proton in D6–D12 resonates near δ 8.95–9.02, reflecting the electron-deficient nature of the quinoline core.
  • Thermal Stability : Melting points for these derivatives exceed 200°C, suggesting high crystallinity. The hydrochloride salt form of the target compound may alter its melting behavior compared to neutral analogues.

Acrylamido-Quinoline Derivatives

highlights acrylamido-quinoline compounds (e.g., 6m, 8a–c) with bromo, sulfonamide, and methoxy substituents . While structurally distinct, these compounds share the quinoline scaffold and provide insights into substituent effects:

Table 3: Comparison with Acrylamido Derivatives
Compound (from ) Key Features $^1$H NMR Data (DMSO-d6)
6m 6-Bromo, acryloyl-piperidine δ 8.85 (s, 1H, quinoline-H); ESI-MS: [M+H]⁺ = 375
8a 6-Sulfonamide-pyridyl, tert-butyl acrylamide δ 8.92 (s, 1H, quinoline-H); ESI-MS: [M+H]⁺ = 623

Key Observations :

  • Electrophilic Reactivity : The target compound’s acyl chloride group is more reactive than the acrylamido group in 6m or 8a, enabling faster nucleophilic substitutions.
  • Solubility : The hydrochloride salt of the target compound may improve aqueous solubility compared to neutral acrylamido derivatives, which rely on polar functional groups (e.g., sulfonamide in 8a) for solubility.

Preparation Methods

Synthesis of the Quinoline Core

The foundational step involves constructing the quinoline nucleus, which can be achieved through classical methods such as:

  • Skraup synthesis : Involves the condensation of aniline derivatives with glycerol and oxidants, catalyzed by acids, to form quinolines.
  • Friedländer synthesis : Condenses 2-aminobenzaldehyde with ketones or aldehydes under acidic conditions.
  • Pfitzinger reaction : Reacts isatins with ketones like acetophenone in the presence of potassium hydroxide to form quinoline derivatives.

For the specific compound, the Friedländer or Pfitzinger reactions are most suitable due to their efficiency in introducing substituents at specific positions on the quinoline ring.

Introduction of the Pyridin-4-yl Group at the 2-Position

The pyridin-4-yl group is incorporated via cross-coupling reactions , primarily:

  • Suzuki-Miyaura coupling : Reacts a halogenated quinoline intermediate with a pyridin-4-yl boronic acid or ester, catalyzed by palladium complexes, under mild conditions.

This step allows precise attachment of the pyridine ring, ensuring regioselectivity and functional group compatibility.

Alkylation at the 6-Position

The ethyl group at the 6-position is introduced through electrophilic substitution or direct alkylation :

  • Friedel-Crafts alkylation : Using ethyl chloride or ethyl bromide with a Lewis acid catalyst like AlCl₃ under controlled temperature to selectively alkylate the quinoline ring.
  • Directed lithiation : Lithiation at the 6-position followed by quenching with ethyl electrophiles, providing regioselectivity.

Optimization of reaction temperature and reagent equivalents is critical to prevent polyalkylation or side reactions.

Formation of the Carbonyl Chloride at the 4-Position

The key functional group, carbonyl chloride , is introduced by reacting the quinoline-4-carboxylic acid derivative with chlorinating agents:

  • Thionyl chloride (SOCl₂) : The most common reagent, used under reflux conditions in anhydrous solvents like dichloromethane or toluene.
  • Oxalyl chloride : Alternative chlorinating agent, often used with catalytic DMF to enhance reactivity.

This step converts the carboxylic acid group into the corresponding acyl chloride, which is highly reactive and suitable for subsequent salt formation.

Formation of the Hydrochloride Salt

The final step involves treating the acyl chloride derivative with hydrochloric acid :

  • Typically conducted in an inert solvent such as diethyl ether or ethyl acetate.
  • The process yields the hydrochloride salt, which enhances the compound's stability, solubility, and handling properties.

Research Findings and Optimization Strategies

  • Reaction conditions such as temperature, solvent, and reagent equivalents significantly influence yield and regioselectivity.
  • Use of microwave irradiation has been reported to accelerate the Pfitzinger reaction, improving efficiency.
  • Green chemistry approaches , such as continuous flow reactors for chlorination and coupling, are increasingly adopted to enhance safety, reduce waste, and improve scalability.
  • Purification techniques , including column chromatography and recrystallization, are critical for obtaining high-purity intermediates and final products.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 6-Ethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride?

  • Answer : The synthesis typically involves:

  • Quinoline core formation via cyclization reactions, such as the Skraup or Friedländer methods, followed by functionalization at the 2-, 4-, and 6-positions .
  • Coupling reactions : For example, reacting quinoline-4-carbonyl chloride derivatives with pyridinyl-ethyl groups under nucleophilic acyl substitution conditions. Ethyl groups can be introduced via alkylation using ethyl halides or Grignard reagents .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Answer :

  • 1H/13C NMR : To confirm substituent positions and detect impurities (e.g., DMSO-d6 or CDCl3 as solvents, with quinoline protons appearing at δ 8.5–9.5 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : For precise molecular weight validation (e.g., ESI-MS in positive ion mode) .
  • Elemental analysis : To verify purity and stoichiometry of the hydrochloride salt .

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Answer :

  • Storage : Under inert atmosphere (argon) at –20°C in amber vials to prevent hydrolysis of the acid chloride moiety .
  • Handling : Use anhydrous solvents (e.g., THF, DMF) and moisture-free reaction conditions to avoid decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride
Reactant of Route 2
6-Ethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride

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